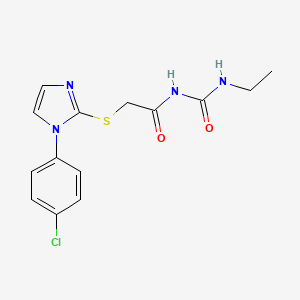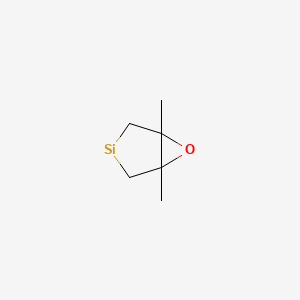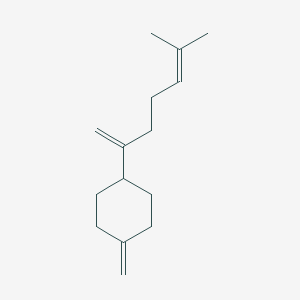
Isobisabolene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobisabolene is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a monocyclic compound primarily found in plants and fungi. Sesquiterpenes like this compound are known for their diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and biofuels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobisabolene can be synthesized through metabolic engineering in microbial cell factories. One effective method involves the use of Saccharomyces cerevisiae, a type of yeast, which can produce large amounts of acetyl-CoA, a precursor in terpene biosynthesis. By expressing specific enzymes such as AcTPS5 and optimizing the mevalonate pathway, high yields of this compound can be achieved .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically engineered microorganisms. For instance, dual cytoplasmic-peroxisomal engineering in Saccharomyces cerevisiae has been shown to significantly boost this compound production. This method involves increasing the acetyl-CoA supply and down-regulating specific genes to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Isobisabolene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
Applications De Recherche Scientifique
Isobisabolene has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex molecules.
Biology: It has been studied for its biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound and its derivatives have potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of fragrances, flavors, and biofuels.
Mécanisme D'action
The mechanism of action of isobisabolene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain microorganisms by disrupting their cell membranes. In cancer research, this compound derivatives have been found to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Isobisabolene is similar to other sesquiterpenes such as α-bisabolene, β-bisabolene, and γ-bisabolene. it is unique in its specific biological activities and applications. For example:
α-Bisabolene: Known for its anti-inflammatory and antimicrobial properties.
β-Bisabolene: Studied for its potential anti-cancer activities.
γ-Bisabolene: Used as a food additive and in biofuel production.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
6009-90-1 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
1-(6-methylhepta-1,5-dien-2-yl)-4-methylidenecyclohexane |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,15H,3-5,7-11H2,1-2H3 |
Clé InChI |
XMGWPQCLCZIWPP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=C)C1CCC(=C)CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


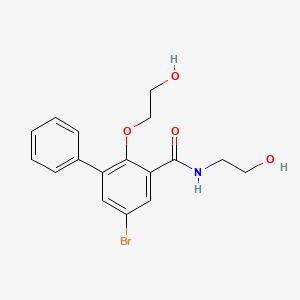


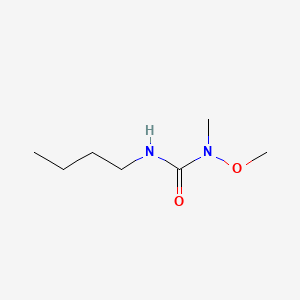
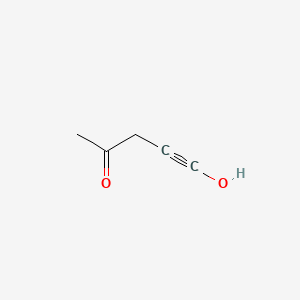
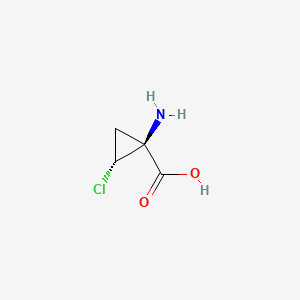
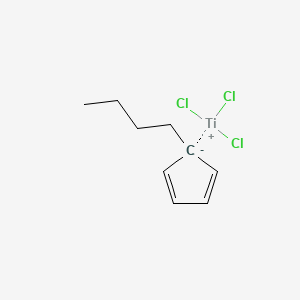

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
![Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13812206.png)
